4-Chloro-n-(4-chlorophenyl)benzenesulfonamide
Overview
Description
4-Chloro-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with chloro substituents on both the benzene ring and the phenyl ring attached to the sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in several studies. For instance, a one-pot synthesis method for N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was developed, offering advantages such as high yields, short reaction times, and high purity . Additionally, various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amines . An electrochemical method was also described for the synthesis of N-(4-chlorophenyl)benzenesulfonamide, involving the oxidation of 4-chloroaniline in the presence of arylsulfinic acids .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the orientation of the aromatic rings and the nature of the substituents. For example, the crystal structure of a related compound, N-(3-chlorophenyl)benzenesulfonamide, showed that the two aromatic rings form a dihedral angle of 65.4° . Similarly, the dihedral angle between the sulfonyl and benzoyl benzene rings in 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate is 84.4° . These angles influence the overall shape of the molecule and its potential interactions in a crystal lattice or with biological targets.
Chemical Reactions Analysis
The chemical reactivity of 4-chloro-N-(4-chlorophenyl)benzenesulfonamide and related compounds can be inferred from studies on their photooxidation and electrochemical behavior. Photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide leads to the formation of 4-chloronitrosobenzene and 4-chloronitrobenzene . Electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids produces diaryl sulfone and N-phenylbenzenesulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are closely related to their molecular structure. The presence of hydrogen bonds, such as N—H⋯O and O—H⋯O, can lead to the formation of chains or layers in the crystal structure, affecting the compound's solubility and stability . The crystal packing can also be stabilized by weak interactions like C—H⋯O, C—Cl⋯π, and π⋯π interactions . These properties are essential for understanding the behavior of these compounds in different environments and their potential applications.
Scientific Research Applications
Structural Analysis and Medicinal Potential
4-Chloro-n-(4-chlorophenyl)benzenesulfonamide shows extensive intra- and intermolecular hydrogen bonds, which stabilize its structure. Such sulfonamide groups are noted for their potential in medicinal applications, as observed in carbamoylsulfonamide derivatives. The study by Siddiqui et al. (2008) elaborates on this structural stability and potential medicinal use (Siddiqui et al., 2008).
Photooxidation Processes
Miller and Crosby (1983) researched the photooxidation of N-(4-chlorophenyl)-benzenesulfonamide, highlighting its conversion to nitroso- and nitro-products under specific conditions. This study is significant for understanding the chemical behavior of such compounds under irradiation (Miller & Crosby, 1983).
Synthesis and Characterization
Kausar et al. (2019) focused on synthesizing novel Schiff bases from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and explored their biological potential, particularly their enzyme inhibition and antioxidant capabilities. This work provides insight into the synthetic versatility and potential biological applications of these compounds (Kausar et al., 2019).
Molecular Docking and Antitumor Activity
Research by Gul et al. (2016) includes the synthesis and bioactivity study of derivatives of 4-chloro-N-(4-chlorophenyl)benzenesulfonamide. They specifically investigated the cytotoxic and carbonic anhydrase inhibitory effects, noting some compounds' potential as novel anticancer agents (Gul et al., 2016).
Antifungal and Anticancer Potential
Studies like those by Slawinski et al. (2006) and Rostom (2006) have synthesized novel derivatives of 4-chloro-n-(4-chlorophenyl)benzenesulfonamide and evaluated their in vitro antitumor activity. These compounds have shown promising results against various cancer cell lines, emphasizing their potential in cancer therapy (Slawinski et al., 2006), (Rostom, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CALNUDRLRJURKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279517 | |
Record name | 4-chloro-n-(4-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-n-(4-chlorophenyl)benzenesulfonamide | |
CAS RN |
599-87-1 | |
Record name | 4-Chloro-N-(4-chlorophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=599-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC12970 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-n-(4-chlorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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